molecular formula C19H18FN3O3 B2710360 1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894030-20-7

1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2710360
CAS RN: 894030-20-7
M. Wt: 355.369
InChI Key: YLNPDKXTYJMPPH-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound belongs to the class of pyrrolopyrimidine-based kinase inhibitors, which have shown promising results in preclinical studies.

Scientific Research Applications

Electron Transfer in Ruthenium and Osmium Complexes

Ruthenium and osmium complexes featuring a urea ligand demonstrate electron transfer properties. The ureapyrimidinedione (Upy) DDAA hydrogen-bonding motif in these complexes does not support electron transfer as the hydrogen-bonding functionalities do not contribute to the occupied frontier levels. This insight is crucial in understanding the electron transfer capabilities and limitations of such urea-containing compounds (Pichlmaier et al., 2009).

Antioxidant and Anticholinesterase Activities

Novel coumarylthiazole derivatives containing aryl urea groups show significant inhibitory activity against cholinesterases, indicating potential uses in addressing neurological disorders such as Alzheimer's disease. These compounds also exhibit substantial antioxidant activity, which can be relevant in various therapeutic and preventive contexts (Kurt et al., 2015).

Electro-Fenton Degradation of Antimicrobials

In the context of environmental science, urea compounds have been studied in the electro-Fenton degradation process of antimicrobials like triclosan and triclocarban. This research is crucial for understanding how to effectively break down persistent environmental pollutants (Sirés et al., 2007).

Interaction with Fluoride Ions

Research on the interaction between urea compounds and fluoride ions has shown unique proton transfer processes. This interaction is significant for applications in molecular recognition and sensor technology (Boiocchi et al., 2004).

Synthesis of Active Metabolites

In pharmaceutical chemistry, urea compounds play a role in the stereoselective synthesis of active metabolites of potent kinase inhibitors, highlighting their importance in the development of targeted cancer therapies (Chen et al., 2010).

Serotonin Receptor Studies

Urea derivatives are also significant in the study of serotonin receptors, specifically in understanding the pharmacological mechanisms underlying certain neurological and psychiatric conditions (Millan et al., 1997).

Synthesis of Chemosensors

The synthesis and evaluation of urea-based fluorogenic sensors for anion recognition, particularly acetate ion, indicate potential applications in analytical chemistry and environmental monitoring (Helal & Kim, 2010).

properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)13-5-7-15(8-6-13)21-19(26)22-16-10-18(25)23(11-16)17-4-2-3-14(20)9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPDKXTYJMPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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